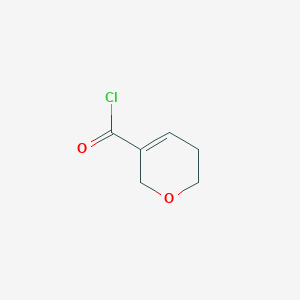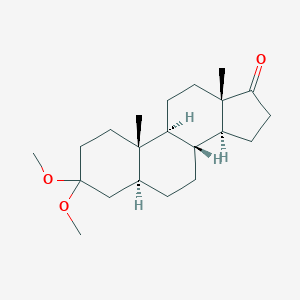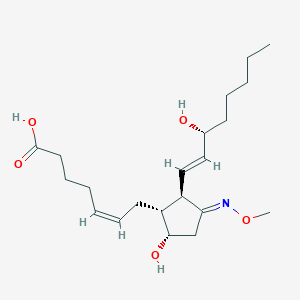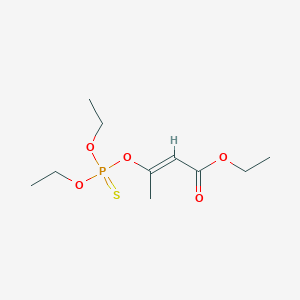
咖啡因-D3
描述
Caffeine-D3 is a deuterium-labeled form of caffeine, a natural stimulant commonly found in coffee, tea, chocolate, and other beverages and foods . It is an analytical reference material intended for use as an internal standard for the quantification of caffeine by GC- or LC-MS .
Synthesis Analysis
In the tea and coffee plants, the main synthesis pathway of caffeine is a four-step sequence consisting of three methylation reactions and one nucleosidase reaction using xanthine as a precursor . In bacteria, caffeine degradation occurs mainly through the pathways of N-demethylation and C-8 oxidation .Molecular Structure Analysis
Caffeine-D3 has a molecular formula of C8H7D3N4O2 . Its formal name is 3,7-dihydro-3,7-dimethyl-1-(methyl-d3)-1H-purine-2,6-dione .Physical And Chemical Properties Analysis
Caffeine-D3 has a density of 1.5±0.1 g/cm^3, a boiling point of 416.8±37.0 °C at 760 mmHg, and an enthalpy of vaporization of 67.0±3.0 kJ/mol .科学研究应用
Analytical Reference Material
Caffeine-D3 is utilized as an analytical reference material for the quantification of caffeine through gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). This application is crucial in research and forensic applications where accurate measurement of caffeine levels is necessary .
Stimulant Effect Research
In scientific studies, Caffeine-D3 can be used to investigate its stimulant effects on the central nervous system. Research has shown that caffeine can induce a dose-dependent stimulant effect and increase extracellular dopamine levels .
Cancer Research
Caffeine and its derivatives, including Caffeine-D3, are studied for their potential anti-cancer properties. For instance, research has indicated a dose-dependent decrease in tumor incidence and growth rate when treated with caffeine .
作用机制
Target of Action
Caffeine-D3, like caffeine, primarily targets the adenosine A2A receptors (A2AR) and dopamine D2/D3 receptors in the brain . These receptors play a crucial role in regulating sleep, arousal, and cognitive function.
Mode of Action
Caffeine-D3 acts as an antagonist to the adenosine A2A receptors, thereby inhibiting the action of adenosine, a neurotransmitter that promotes sleep and relaxation . By blocking these receptors, caffeine-D3 enhances dopamine signaling in the brain . It increases the availability of D2/D3 receptors in certain regions of the brain, such as the putamen and ventral striatum .
Biochemical Pathways
Caffeine-D3 affects several biochemical pathways. Primarily, it interferes with the signaling pathway of adenosine by acting as an antagonist to the A2A receptors . This antagonism leads to enhanced dopamine signaling, as adenosine usually inhibits dopamine signaling . Furthermore, caffeine-D3 is derived from purine nucleotides and its synthesis involves a sequence of three methylation reactions and one nucleosidase reaction using xanthine as a precursor .
Pharmacokinetics
Caffeine-D3, like caffeine, is almost exclusively metabolized in the liver by the cytochrome P-450 enzyme system. The main product of this metabolism is paraxanthine, with additional products being theobromine and theophylline . These metabolites have their own effects and contribute to the overall impact of caffeine-D3 on the body.
Result of Action
The antagonism of adenosine A2A receptors and the increased availability of dopamine D2/D3 receptors result in enhanced alertness and arousal . This is why caffeine-D3, like caffeine, is commonly used to promote wakefulness and enhance alertness.
Action Environment
Environmental factors can influence the action, efficacy, and stability of caffeine-D3. For instance, caffeine is adsorbed more efficiently in an acidic environment . Lifestyle factors such as smoking can also influence the pharmacokinetics of caffeine . Furthermore, caffeine-D3 can interact with other drugs, especially those metabolized via the same cytochrome P450 1A2 pathway .
安全和危害
未来方向
Caffeine, including its deuterated form, continues to be a subject of scientific research. For instance, it has been found that caffeine protects dopaminergic neurons from dopamine-induced neurodegeneration and acts by modulating adenosine receptor-DOP2R interactions . Another study suggests that caffeine could elevate its weak reinforcing effect and even enhance the psychostimulant effect and abuse liability of smokable adulterated psychostimulant drugs .
属性
IUPAC Name |
3,7-dimethyl-1-(trideuteriomethyl)purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYVLZVUVIJVGH-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)C2=C(N=CN2C)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514758 | |
| Record name | 3,7-Dimethyl-1-(trideuteriomethyl)purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Caffeine-D3 | |
CAS RN |
26351-03-1 | |
| Record name | 3,7-Dimethyl-1-(trideuteriomethyl)purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Caffeine-D3 primarily used for in research?
A1: Caffeine-D3 serves as a valuable tool in analytical chemistry, specifically as an internal standard in mass spectrometry for quantifying caffeine and its metabolites in biological samples [, , , , ]. Its use allows for more accurate and precise measurements compared to external calibration methods.
Q2: The papers mention using Caffeine-D3 to measure caffeine clearance. Can you explain this?
A3: Caffeine clearance is a measure of how quickly the liver metabolizes caffeine. Traditionally, this requires multiple blood samples over several days. Using a mixture of deuterated caffeine (Caffeine-D3) and regular caffeine allows researchers to assess clearance from a single blood sample [, ]. The ratio between the two forms of caffeine in the sample, analyzed via mass spectrometry, provides insights into how efficiently the liver processes caffeine.
Q3: One study used Caffeine-D3, Caffeine-D9, and regular caffeine. What's the advantage of using two deuterated forms?
A4: Using multiple, distinct deuterated forms (Caffeine-D3 and Caffeine-D9) alongside regular caffeine creates a robust system for tracking various aspects of liquid handling in Hydrogen Exchange-Mass Spectrometry (HX-MS) []. Each form can be used as a tracer for different solutions (sample, label, quench) allowing researchers to precisely monitor the performance of their robotic liquid handler and identify potential sources of error or variability throughout the HX-MS workflow.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



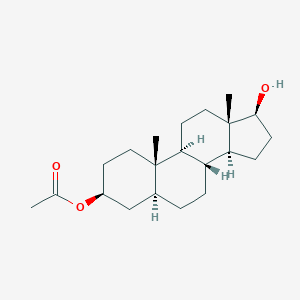
![(8'R,9'S,10'R,13'S,14'S)-10',13'-dimethylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3'-one](/img/structure/B161009.png)
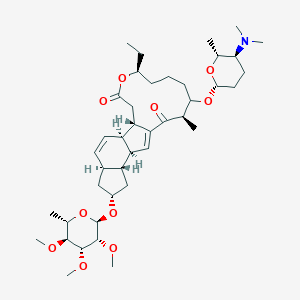

![2,3-dimethyl-1H-pyrazolo[1,5-a]benzimidazole](/img/structure/B161012.png)
